molecular formula C18H20F2N2 B13421885 1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane CAS No. 507220-04-4

1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane

Cat. No.: B13421885
CAS No.: 507220-04-4
M. Wt: 302.4 g/mol
InChI Key: WSKYMLTZFGKLOP-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane is a chemical compound that belongs to the class of diazepanes It features a diazepane ring substituted with a difluorophenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane typically involves the reaction of 2,4-difluorobenzyl chloride with 1,4-diazepane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted diazepane derivatives.

Scientific Research Applications

1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an anxiolytic or anticonvulsant agent.

    Industry: Utilized in the development of advanced materials with specific properties.

Properties

CAS No.

507220-04-4

Molecular Formula

C18H20F2N2

Molecular Weight

302.4 g/mol

IUPAC Name

1-[(2,4-difluorophenyl)-phenylmethyl]-1,4-diazepane

InChI

InChI=1S/C18H20F2N2/c19-15-7-8-16(17(20)13-15)18(14-5-2-1-3-6-14)22-11-4-9-21-10-12-22/h1-3,5-8,13,18,21H,4,9-12H2

InChI Key

WSKYMLTZFGKLOP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C(C2=CC=CC=C2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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